Bienvenue dans la boutique en ligne BenchChem!

4-(Trifluoromethoxy)benzonitrile

Lipophilicity Physicochemical Properties Medicinal Chemistry

4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2) is a para-substituted aromatic nitrile with the molecular formula C8H4F3NO and a molecular weight of 187.12 g/mol. The compound features an electron-withdrawing trifluoromethoxy (-OCF3) group at the 4-position of the benzonitrile core.

Molecular Formula C8H4F3NO
Molecular Weight 187.12 g/mol
CAS No. 332-25-2
Cat. No. B1293906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)benzonitrile
CAS332-25-2
Molecular FormulaC8H4F3NO
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC(F)(F)F
InChIInChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H
InChIKeyXWHIXOMWXCHJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2): A Fluorinated Benzonitrile Building Block for Pharmaceutical Synthesis


4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2) is a para-substituted aromatic nitrile with the molecular formula C8H4F3NO and a molecular weight of 187.12 g/mol [1]. The compound features an electron-withdrawing trifluoromethoxy (-OCF3) group at the 4-position of the benzonitrile core [2]. It appears as a colorless to light yellow clear liquid with a boiling point of 192-193 °C and a density of approximately 1.285 g/mL at 25 °C . The compound is widely recognized as a versatile intermediate in the synthesis of active pharmaceutical ingredients, most notably the antidepressant fluvoxamine .

4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2): Why Analog Substitution Introduces Scientific and Procurement Risk


The substitution of 4-(trifluoromethoxy)benzonitrile with simpler benzonitrile analogs introduces material scientific risk due to the unique physicochemical properties imparted by the -OCF3 group. The trifluoromethoxy substituent dramatically alters electronic distribution, lipophilicity, and metabolic stability compared to analogs such as 4-methoxybenzonitrile or 4-(trifluoromethyl)benzonitrile . These differences directly impact downstream synthetic utility in pharmaceutical applications where precise molecular properties are required for target engagement and pharmacokinetic performance [1]. Additionally, the 4-position substitution pattern is critical: ortho- or meta- isomers (e.g., 3-(trifluoromethoxy)benzonitrile) exhibit different steric and electronic properties that cannot be substituted without altering reaction outcomes and final product identity . For procurement decision-makers, generic substitution risks failed synthetic campaigns, altered impurity profiles, and non-conformance to regulatory filings that specify exact intermediates.

4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2): Quantifiable Comparative Evidence for Scientific Selection


Lipophilicity (cLogP) Differential: 4-OCF3 vs 4-OCH3 Benzonitrile

The trifluoromethoxy group (-OCF3) confers substantially higher lipophilicity compared to the non-fluorinated methoxy analog (-OCH3). 4-(Trifluoromethoxy)benzonitrile has a computed consensus LogP (cLogP) value of 2.5 . In contrast, the non-fluorinated analog 4-methoxybenzonitrile exhibits a significantly lower cLogP value, reflecting reduced lipophilicity and membrane permeability potential [1]. This difference is material for CNS drug development applications where optimal LogP values (typically 1.5-3.5) correlate with blood-brain barrier penetration.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Electrochemical Reduction Behavior: -OCF3 as a Leaving Group vs -CF3 Stability

Electrochemical reduction studies demonstrate that 4-(trifluoromethoxy)benzonitrile undergoes a bielectronic stepwise mechanism in which the trifluoromethoxyl group behaves as a leaving group [1]. This behavior contrasts with the reduction of trifluoromethylarenes (e.g., 4-(trifluoromethyl)benzonitrile), where multiple carbon-fluorine bonds are reduced in an irreversible stepwise mechanism, with the number of electrons involved in the first reduction wave always exceeding two [2]. The -OCF3 group's capacity to act as a leaving group under reductive conditions provides a distinct synthetic handle unavailable with -CF3 analogs.

Electrochemistry Reduction Functional Group Reactivity

Drug Intermediate Specificity: Fluvoxamine Synthesis Exclusively via 4-OCF3 Substitution

4-(Trifluoromethoxy)benzonitrile serves as a specifically required intermediate in the synthesis of fluvoxamine, an SSRI antidepressant . The synthetic route to fluvoxamine relies on the exact para-substituted trifluoromethoxy pattern present in this compound. Analogs such as 4-methoxybenzonitrile or 4-fluorobenzonitrile cannot substitute for 4-(trifluoromethoxy)benzonitrile in this pathway, as the trifluoromethoxy group is essential for the pharmacological activity of the final drug molecule [1]. This specificity is validated by multiple commercial and academic sources that identify 4-(trifluoromethoxy)benzonitrile as the key intermediate for fluvoxamine production .

Pharmaceutical Synthesis SSRI Antidepressant Intermediate Validation

Visible-Light-Mediated Fluorophosgene Generation: Unique Photoredox Reactivity

A recent study demonstrates that single-electron reduction of bench-stable 4-(trifluoromethoxy)benzonitrile by an organic photosensitizer under visible light leads to its fragmentation into fluorophosgene and benzonitrile [1]. This reactivity enables in situ fluorophosgene generation for subsequent transformations (including carbamoyl fluoride and urea derivative synthesis) in moderate to excellent yields [2]. This unique photochemical fragmentation pathway is not available with non-fluorinated benzonitriles or trifluoromethyl analogs, as the -OCF3 group's specific electronic structure facilitates the single-electron reduction and subsequent C-O bond cleavage.

Photoredox Catalysis Fluorophosgene In Situ Reagent Generation

Extended Pharmaceutical Intermediate Portfolio: Beyond Fluvoxamine

Beyond fluvoxamine, 4-(trifluoromethoxy)benzonitrile is a documented key intermediate in the synthesis of multiple high-value pharmaceuticals. It serves as a crucial intermediate in the synthesis of Lurasidone (atypical antipsychotic for schizophrenia and bipolar disorder), Axitinib (VEGFR inhibitor for advanced renal cell carcinoma), Ivabradine (If current inhibitor for chronic stable angina), and Pazopanib (multi-targeted tyrosine kinase inhibitor for renal cell carcinoma) [1]. This broad portfolio of validated pharmaceutical applications demonstrates the compound's established utility across multiple therapeutic areas, a breadth of documented use that simpler benzonitrile analogs lack .

Antipsychotic Oncology Kinase Inhibitor

4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2): Validated Application Scenarios for Scientific and Industrial Use


CNS Drug Discovery: Leveraging Optimal Lipophilicity for Blood-Brain Barrier Penetration

In central nervous system (CNS) drug discovery programs, 4-(trifluoromethoxy)benzonitrile's consensus LogP value of 2.5 falls within the optimal range (1.5-3.5) for blood-brain barrier penetration . This physicochemical property, conferred specifically by the -OCF3 group, makes the compound a strategic choice for synthesizing CNS-targeted drug candidates where passive diffusion across the blood-brain barrier is required. The established use of this intermediate in the synthesis of the CNS-active antidepressant fluvoxamine and the antipsychotic lurasidone further validates its suitability for neuroscience applications .

SSRI Antidepressant Manufacturing: Fluvoxamine Intermediate Procurement

For pharmaceutical manufacturers and CROs engaged in fluvoxamine production or related SSRI development, 4-(trifluoromethoxy)benzonitrile is an irreplaceable intermediate. The synthetic route to fluvoxamine specifically requires the para-substituted trifluoromethoxy pattern present in this compound . Procurement of alternative benzonitrile derivatives (e.g., 4-methoxybenzonitrile, 4-fluorobenzonitrile) cannot support fluvoxamine-related synthetic campaigns, making compound selection non-negotiable for SSRI programs .

Oncology Kinase Inhibitor Synthesis: Axitinib and Pazopanib Development

In oncology research and development, 4-(trifluoromethoxy)benzonitrile serves as a key intermediate in the synthesis of Axitinib and Pazopanib, both approved multi-targeted tyrosine kinase inhibitors for renal cell carcinoma treatment . The trifluoromethoxy group is integral to the pharmacophore of these kinase inhibitors, and alternative benzonitrile intermediates cannot replicate the required electronic and steric properties for target engagement. This compound is essential for programs focused on VEGFR inhibition and related angiogenesis pathways .

Photoredox Catalysis Methodology Development: Safe Fluorophosgene Generation

For synthetic methodology researchers exploring photoredox catalysis and in situ reagent generation, 4-(trifluoromethoxy)benzonitrile offers a unique and safer alternative to handling gaseous fluorophosgene directly. Under visible light irradiation with an organic photosensitizer, the compound undergoes single-electron reduction and fragmentation to generate fluorophosgene in situ . This reactivity enables the synthesis of carbamoyl fluorides and urea derivatives while minimizing exposure to toxic fluorophosgene gas, providing a significant safety advantage in laboratory and pilot-scale operations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.